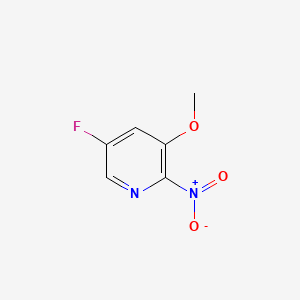

5-Fluoro-3-methoxy-2-nitropyridine

Descripción

Significance of Substituted Pyridine (B92270) Systems in Modern Chemical Research

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a foundational structure in modern chemistry. Its derivatives, known as substituted pyridines, are integral to numerous scientific disciplines. In the pharmaceutical industry, the pyridine scaffold is a core component in a vast number of drugs, owing to its ability to improve water solubility and serve as a versatile pharmacophore. Beyond medicine, substituted pyridines are crucial in the development of agrochemicals and advanced materials. The five carbon atoms of the pyridine ring offer distinct positions for functionalization, enabling chemists to create a diverse array of complex molecules for structure-activity relationship (SAR) studies and target-oriented synthesis.

Overview of Halogenated, Nitrated, and Alkoxylated Pyridines as Key Chemical Motifs

The introduction of specific functional groups, such as halogens, nitro groups, and alkoxy groups, onto the pyridine ring creates key chemical motifs with distinct reactivities.

Halogenated Pyridines: The incorporation of a halogen, particularly fluorine, can significantly alter a molecule's properties. Fluorine's high electronegativity can influence metabolic stability, binding affinity, and lipophilicity, making fluorinated pyridines highly valuable in drug design. Halogenated pyridines also serve as versatile intermediates for cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Nitrated Pyridines: The nitro group (-NO2) is a strong electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution. Nitropyridines are pivotal intermediates in organic synthesis, primarily because the nitro group can be readily reduced to an amino group (-NH2). This transformation opens up a gateway to a wide range of further chemical modifications.

Alkoxylated Pyridines: Alkoxy groups, such as methoxy (B1213986) (-OCH3), are electron-donating groups. Their presence on the pyridine ring influences the molecule's electronic properties and can direct the position of subsequent chemical reactions.

The combination of these motifs on a single pyridine ring results in a polysubstituted heterocycle with a unique and predictable pattern of reactivity, making it a valuable tool for synthetic chemists.

Research Context of 5-Fluoro-3-methoxy-2-nitropyridine as a Core Chemical Entity

This compound is a polysubstituted pyridine that embodies the principles of strategic functionalization. bldpharm.com It incorporates a halogen (fluoro), an alkoxy group (methoxy), and a nitro group on the pyridine core. This specific arrangement of an electron-donating group (methoxy) and two powerful electron-withdrawing groups (fluoro and nitro) creates a highly specialized chemical building block.

The unique electronic landscape of this molecule makes it a valuable intermediate for the synthesis of more complex, highly functionalized target compounds. The nitro group can serve as a handle for introducing an amino functionality, while the fluorine atom can modulate the properties of the final molecule or act as a site for nucleophilic aromatic substitution. This compound is recognized as a key heterocyclic building block in chemical synthesis. bldpharm.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1211528-10-7 |

| Molecular Formula | C6H5FN2O3 |

| Molecular Weight | 172.11 g/mol |

While specific, detailed research findings on the reaction pathways and direct applications of this compound are not extensively documented in publicly available literature, its synthetic utility can be inferred from established principles of pyridine chemistry. The presence of the nitro group makes it a precursor for the corresponding aminopyridine, a common strategy in medicinal chemistry. For instance, the synthesis of related compounds like 2-amino-5-fluoropyridine (B1271945) often involves steps such as nitration followed by the reduction of the nitro group. researchgate.net Similarly, synthetic routes for other substituted methoxy-fluoropyridines often start from a nitrated precursor, which is then reduced to an amine to allow for further reactions like diazotization to introduce the fluorine atom. google.com Therefore, this compound is best understood as a specialized chemical intermediate, designed for chemists to build more elaborate molecular architectures.

Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-3-methoxy-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLJARUJRAFCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 3 Methoxy 2 Nitropyridine and Analogous Systems

Strategies for Introducing Fluorine into Pyridine (B92270) Rings

The introduction of fluorine into a pyridine ring can dramatically alter the molecule's physical, chemical, and biological properties. Several key methods have been developed for this purpose.

Nucleophilic Aromatic Substitution (SNAr) with Fluoride (B91410) Sources on Activated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine fluorination. harvard.edumasterorganicchemistry.com This method relies on the displacement of a good leaving group, such as a halogen or a nitro group, by a fluoride ion. The success of this reaction is highly dependent on the electronic nature of the pyridine ring; it must be sufficiently electron-deficient to be susceptible to nucleophilic attack. masterorganicchemistry.com The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group significantly activates the ring for SNAr. masterorganicchemistry.comresearchgate.net

For instance, the synthesis of 2-fluoropyridines can be achieved by displacing a leaving group at the 2-position. acs.org The reaction of 2-chloro- or 2-bromopyridines with a fluoride source often requires high temperatures. acs.org However, precursors like 2-nitro- or 2-trialkylammonium pyridines are more effective for preparing 2-fluoropyridines. acs.org In the context of polysubstituted pyridines, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion to yield the corresponding 3-fluoropyridine (B146971) derivative. researchgate.net

The reactivity in SNAr reactions on pyridines is also position-dependent. The ortho (2-position) and para (4-position) are generally more reactive towards nucleophilic substitution than the meta (3-position). researchgate.net High yields for the synthesis of 2- and 4-[18F]fluoropyridines from the corresponding nitro precursors have been reported, while the reaction at the 3-position is often unreactive. researchgate.net Lewis acids can be employed to activate the pyridine ring towards SNAr, allowing for lower reaction temperatures, which is particularly useful for thermally sensitive molecules. ubc.cabath.ac.uk

| Precursor | Fluorinating Agent | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloro/Bromo-pyridine | Fluoride Source (e.g., KF) | Elevated temperatures | 2-Fluoropyridine | acs.org |

| 2-Nitropyridine | K[18F]F-K222 | Microwave, DMSO | 2-[18F]Fluoropyridine (High Yield) | researchgate.net |

| 4-Nitropyridine (B72724) | K[18F]F-K222 | Microwave, DMSO | 4-[18F]Fluoropyridine (Good Yield) | researchgate.net |

| 3-Nitropyridine (B142982) | K[18F]F-K222 | Microwave, DMSO | No reaction | researchgate.net |

| Methyl 3-nitropyridine-4-carboxylate | Fluoride anion | - | Methyl 3-fluoropyridine-4-carboxylate | researchgate.net |

Diazotization-Fluorination Pathways for Fluoropyridine Synthesis

The diazotization of aminopyridines followed by fluorination, often referred to as the Balz-Schiemann reaction, is a classical and effective method for introducing fluorine onto a pyridine ring. acs.org This two-step process involves the conversion of an amino group to a diazonium salt, which is then decomposed in the presence of a fluoride source to yield the corresponding fluoropyridine. google.com

High yields of fluoropyridines can be achieved by carrying out the diazotization of aminopyridines in hydrogen fluoride (HF) or HF-pyridine solutions, followed by in-situ dediazoniation. acs.org For example, 2-amino-3-nitropyridine (B1266227) can be converted to 2-fluoro-3-nitropyridine (B72422) in high yield using this method. acs.org The process generally involves diazotization at low temperatures (around 0°C to 10°C) followed by decomposition of the diazonium fluoride at elevated temperatures. google.com A patent describes a process for synthesizing 2-methoxy-3-bromo-5-fluoropyridine starting from 2-methoxy-5-aminopyridine, which is first converted to 2-methoxy-5-fluoropyridine via a diazotization-fluorination sequence. google.com

However, a significant drawback of the Balz-Schiemann reaction is the potential for the diazonium salt intermediates to be explosive. acs.org

Electrochemical Fluorination Techniques for Pyridine Derivatives

Electrochemical fluorination offers an alternative route to fluorinated pyridines. This technique involves the direct introduction of fluorine into the pyridine ring through an electrochemical process. researchgate.net The reaction can be influenced by various factors, including the electrode material, electrolyte, and the presence of metal mediators. researchgate.netlew.ro

Electrochemical fluorination of pyridine at a platinum anode using tetramethylammonium (B1211777) dihydrogen trifluoride in acetonitrile (B52724) has been shown to produce 2-fluoropyridine. researchgate.net The use of high-oxidation-state transition metals like cobalt, nickel, and silver can influence the regioselectivity of the fluorination, leading to either 2-fluoro or 3-fluoro derivatives. researchgate.net For example, electrofluorination in the presence of K₂NiF₆ can yield 3-fluoropyridines. researchgate.net Another study demonstrated the synthesis of 4-fluoropyridine (B1266222) through electrochemical fluorination in acetonitrile with Et₃N·3HF as the fluorine source. researchgate.net

While a potentially powerful tool, electrochemical fluorination can sometimes suffer from low selectivity and passivation of the electrodes. lew.ro The process can also be accompanied by side reactions like destruction of the starting material and polymerization. fluorine1.runasa.gov

Novel Fluorination Approaches, Including Photoredox-Mediated and Sigmatropic Rearrangements

Recent advancements in synthetic methodology have introduced novel approaches for pyridine fluorination. Photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling new types of fluorination reactions. mdpi.comnih.gov Visible-light photoredox catalysis can be used for the synthesis of fluorinated aromatic compounds, including pyridines. mdpi.comacs.org These methods often exhibit broad functional group tolerance. acs.org

For example, a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers has been developed for the synthesis of 3-fluoropyridines. acs.org Another innovative approach involves a silyl radical-mediated, open-shell fluorination using N-fluorobenzenesulfonimide (NFSI) as the fluorine source under visible light, which allows for the formation of C(sp³)–F bonds. mdpi.com

Sigmatropic rearrangements represent another class of novel fluorination strategies, although they are less commonly applied to pyridine systems compared to other methods. acs.org

Methodologies for Methoxy (B1213986) Group Incorporation onto Pyridine Scaffolds

The introduction of a methoxy group onto a pyridine ring is a common transformation in organic synthesis, often achieved through nucleophilic substitution reactions.

Nucleophilic Substitution of Halogens or Other Leaving Groups for Methoxylation

Similar to fluorination via SNAr, a methoxy group can be introduced by reacting a pyridine derivative bearing a good leaving group (such as a halogen) with a methoxide (B1231860) source, typically sodium methoxide. The success of this reaction is also dependent on the activation of the pyridine ring by electron-withdrawing groups.

Directed Metalation and Subsequent Alkoxylation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgharvard.edu This method relies on a directing metalation group (DMG) that complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho-position. The resulting organometallic intermediate can then be quenched with a variety of electrophiles.

While specific examples detailing the direct application of DoM for the synthesis of 5-fluoro-3-methoxy-2-nitropyridine are not prevalent in the reviewed literature, the principles of this strategy are well-established for pyridine systems. For instance, the use of a methoxy group as a DMG to introduce substituents at the C-3 position is a known approach. harvard.edu In the context of fluorinated pyridines, DoM can be employed to introduce various functional groups. For example, 2-bromo-6-fluoropyridine (B132718) can be selectively metalated at the 3-position using lithium diisopropylamide (LDA) and subsequently trapped with an electrophile like iodine. uni-muenchen.de

Furthermore, the use of magnesium-based reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has proven effective for the directed ortho-magnesiation of pyridine sulfonamides, allowing for subsequent functionalization. researchgate.netresearchgate.net These methods highlight the potential for DoM strategies in the controlled, stepwise construction of polysubstituted pyridines. The alkoxylation of halogenated pyridines, which can be achieved via pyridyne intermediates, also presents a viable route for introducing the methoxy group. researchgate.net

Chemoselective Demethylation of Substituted Methoxypyridines

In the synthesis of complex molecules, it is sometimes necessary to remove a methyl ether protecting group. The chemoselective demethylation of methoxypyridines in the presence of other sensitive functional groups or other aryl methyl ethers is a significant challenge. Traditional methods often require harsh conditions that can lead to undesired side reactions. thieme-connect.com

A notable advancement in this area is the use of L-selectride for the highly selective nucleophilic demethylation of methoxypyridines over anisoles. thieme-connect.comthieme-connect.com This method has been successfully applied to various methoxypyridine derivatives, including those substituted at the 2-, 3-, and 4-positions, and tolerates functional groups such as 2-pyridylamines and 2-chloropyridines. thieme-connect.comthieme-connect.com For example, treatment of 4-methoxypyridine (B45360) with L-selectride in refluxing THF results in a good yield of 4-hydroxypyridine, while anisole (B1667542) remains unreacted under the same conditions. researchgate.net This selectivity is attributed to the different rates of aryl methyl ether cleavage. thieme-connect.comthieme-connect.com

The utility of this method has been demonstrated in the efficient synthesis of metabolic products of omeprazole, showcasing its applicability in complex pharmaceutical chemistry. researchgate.net Boron tribromide can also be used for demethylation, offering conditions for either selective anisole demethylation or global demethylation, depending on the reaction parameters. thieme-connect.comthieme-connect.com

| Reagent | Substrate Example | Key Feature |

| L-selectride | 4-Methoxypyridine | Chemoselective demethylation of methoxypyridines over anisoles. thieme-connect.comthieme-connect.com |

| Boron tribromide | General methoxyarenes | Can be tuned for selective or global demethylation. thieme-connect.comthieme-connect.com |

Nitration Strategies for Pyridine Frameworks

The introduction of a nitro group onto the pyridine ring is a key step in the synthesis of many important intermediates. The electronic nature of the pyridine ring, however, can make direct nitration challenging and often leads to issues with regioselectivity.

Direct nitration of pyridine itself requires harsh conditions and typically results in low yields of 3-nitropyridine. The regioselectivity of nitration is heavily influenced by the substituents already present on the pyridine ring. Electron-donating groups can activate the ring towards electrophilic attack, but can also direct the incoming nitro group to various positions. For example, the nitration of 2,4-dihydroxy-5-carbethoxypyridine in the presence of nitric acid and acetic acid yields the 3-nitro derivative. google.com

An alternative to direct nitration is the use of pre-existing nitropyridine derivatives which can be chemically modified to introduce other desired functionalities. This approach often provides better control over the final substitution pattern.

For instance, 2-chloro-5-nitropyridine (B43025) is a versatile starting material for the synthesis of various insecticides. nih.gov The chlorine atom can be displaced by nucleophiles, such as hydroxyl compounds, to introduce new substituents. nih.gov Similarly, 2-fluoro-5-nitropyridine (B1295090), synthesized from 2-amino-5-nitropyridine (B18323), is a highly reactive compound that readily undergoes nucleophilic substitution with alcohols, amines, and amino acids. cdnsciencepub.comrsc.org It can be converted to 2-methoxy-5-nitropyridine (B154726) by reaction with sodium methoxide. cdnsciencepub.com

The reduction of nitropyridines is another important transformation. For example, the reduction of 3-bromo-2-methoxy-5-nitropyridine (B21939) using hydrazine (B178648) and a Rh/C catalyst can yield the corresponding hydroxylamine, which is a valuable intermediate for further functionalization. rsc.org The conditions for this reduction must be carefully controlled to avoid over-reduction to the aminopyridine. rsc.org

Another synthetic route involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. For example, 2-methoxy-3-bromo-5-fluoropyridine can be synthesized from 2-methoxy-5-aminopyridine by first converting the amino group to a diazonium salt and then introducing the fluorine atom using a fluorinating agent. google.com The resulting 2-methoxy-5-fluoropyridine can then be brominated to yield the target compound. google.com

| Precursor | Transformation | Product |

| 2-Amino-5-nitropyridine | Diazotization in HF | 2-Fluoro-5-nitropyridine cdnsciencepub.com |

| 2-Fluoro-5-nitropyridine | Reaction with sodium methoxide | 2-Methoxy-5-nitropyridine cdnsciencepub.com |

| 3-Bromo-2-methoxy-5-nitropyridine | Reduction with hydrazine/Rh/C | Methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxy)carbamate rsc.org |

| 2-Methoxy-5-aminopyridine | Diazotization, fluorination, bromination | 2-Methoxy-3-bromo-5-fluoropyridine google.com |

Convergent and Linear Synthetic Routes to this compound

The synthesis of a polysubstituted molecule like this compound can be approached through either a linear or a convergent strategy. A linear synthesis involves the sequential modification of a starting material, while a convergent synthesis involves the preparation of separate fragments that are later joined together.

A plausible linear synthetic route to this compound would involve the stepwise introduction of the fluoro, methoxy, and nitro groups onto a pyridine core. The order of these introductions is crucial for achieving the desired regiochemistry.

One potential pathway could start with a readily available fluoropyridine. For example, starting with 5-fluoropyridine, one could envision a nitration step. However, direct nitration of 5-fluoropyridine would likely lead to a mixture of products. A more controlled approach might involve starting with a precursor that allows for the regioselective introduction of the substituents.

For instance, a synthesis could commence with the nitration of a suitable pyridine derivative, followed by the introduction of the methoxy and fluoro groups. The synthesis of 2-fluoro-5-nitropyridine from 2-amino-5-nitropyridine provides a key intermediate. cdnsciencepub.comchemicalbook.com From 2-fluoro-5-nitropyridine, one could explore options for introducing the methoxy group at the 3-position. This might be challenging due to the activating effect of the nitro group on the 2-position towards nucleophilic attack.

An alternative strategy would be to start with a methoxypyridine. For example, the synthesis of 2-methoxy-3-bromo-5-fluoropyridine begins with 2-methoxy-5-aminopyridine, which is converted to 2-methoxy-5-fluoropyridine and then brominated. google.com This brominated intermediate could potentially undergo a nitration reaction, although the regioselectivity would need to be carefully controlled.

The synthesis of related compounds, such as 3-bromo-2-chloro-4-methyl-5-nitropyridine, demonstrates the feasibility of sequential functionalization, including chlorination and nitration steps. rsc.org Ultimately, the development of a robust and efficient synthesis for this compound would likely require careful optimization of reaction conditions and a strategic choice of starting materials and reaction sequences to control the regiochemical outcome of each step.

Multi-Component Reactions for Pyridine Ring Formation with Targeted Substitution

Multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex organic molecules, including polysubstituted pyridine derivatives. bohrium.com These one-pot reactions involve the combination of three or more starting materials to form a final product that incorporates portions of all the initial reactants. bohrium.comtandfonline.com The approach is favored for its operational simplicity, reduction of waste, and ability to generate molecular diversity. researchgate.net

The synthesis of a specifically substituted pyridine like this compound via an MCR approach would necessitate the careful selection of starting materials that could assemble in a regioselective manner. While direct MCR synthesis for this exact molecule is not prominently documented, established MCR methodologies for pyridine rings can be adapted. A common strategy is the Hantzsch pyridine synthesis and its variations, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source.

For a targeted substitution pattern as seen in this compound, a modified MCR could theoretically be designed. This would involve precursors embedding the required fluoro, methoxy, and nitro functionalities. For instance, a potential strategy could involve the reaction of a β-dicarbonyl compound, an enamine or its equivalent to provide the C2-C3 and N components, and a Michael acceptor for the remaining carbon atoms of the ring.

Several MCRs for substituted pyridines have been developed using various catalysts and conditions, which could be foundational for designing a synthesis for the target compound. bohrium.comrsc.org These reactions often utilize simple and readily available precursors. rsc.org For example, a one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like NaOH can yield highly functionalized pyridines. rsc.org Another approach involves the condensation of malononitrile, an aldehyde, and thiols, which can be performed under conventional heating or microwave irradiation. taylorfrancis.com The choice of catalyst, solvent, and reactants is crucial for controlling the regiochemistry and achieving the desired substitution pattern. bohrium.comresearchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Key reaction steps that would require careful optimization include nitration, fluorination, and methoxylation. The regioselectivity of the nitration step is highly dependent on the existing substituents on the pyridine ring and the reaction conditions. For electron-deficient rings, nitration is often directed to the 3-position. The choice of nitrating agent (e.g., a mixture of concentrated sulfuric and nitric acids) and temperature control are paramount to prevent the formation of undesired isomers. smolecule.com

Similarly, fluorination can be achieved via methods like the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. Optimization of this process involves precise control of temperature during diazotization and the subsequent decomposition step. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a common method for introducing a methoxy group. For instance, the reaction of a chloropyridine precursor with sodium methoxide in a polar aprotic solvent like DMF or methanol (B129727) is a viable route. chemicalbook.com Optimization here would focus on temperature, reaction time, and the stoichiometry of the reagents to maximize yield and minimize side reactions.

The following table details optimized conditions for reactions analogous to those required for the synthesis of this compound, based on findings for structurally related compounds.

Table 1: Optimized Reaction Conditions for the Synthesis of Substituted Pyridine Analogs

| Reaction Type | Precursor | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitration | 2-Acetamidopyridine | H₂SO₄, HNO₃, 45°C, 2 h | 41% | researchgate.net |

| Nitration | 3-Fluoropyridin-2-ol | Conc. H₂SO₄, Conc. HNO₃, 0°C to RT, overnight | - | |

| Methoxylation | 5-Bromo-2-chloro-3-nitropyridine | Sodium methoxide, Methanol, 0°C to RT, 19 h | 98% | chemicalbook.com |

| Fluorination (Diazotization) | 2-Amino-5-nitropyridine intermediate | Diazotization at -5 to 0°C for 2 h | 81.4% | researchgate.net |

| Fluorination (Schiemann) | Diazonium salt intermediate | Thermal decomposition at 130°C for 0.5 h | 51.6% (for two steps) | researchgate.net |

Stereochemical Considerations and Control in Analogous Pyridine Syntheses

While this compound is an achiral molecule, the principles of stereochemical control are of paramount importance in the synthesis of many other pyridine derivatives, particularly those with biological relevance such as alkaloids and pharmaceuticals. mdpi.comacs.org The synthesis of chiral, non-racemic pyridine derivatives often involves asymmetric dearomatization reactions, where the planar, aromatic pyridine ring is converted into a non-planar, partially or fully saturated ring system like a dihydropyridine (B1217469) or piperidine, with the creation of one or more stereocenters. mdpi.comacs.org

Catalytic asymmetric synthesis is a powerful tool for achieving high levels of stereocontrol. mdpi.com For example, the dearomatization of pyridines can be accomplished through nucleophilic addition, where a chiral catalyst directs the approach of a nucleophile to a specific face of the pyridine ring. mdpi.comacs.org The choice of the activating group on the pyridine nitrogen can significantly influence both the regioselectivity (addition at C2 vs. C4) and the stereoselectivity of the transformation. mdpi.com

Another strategy involves the use of chiral auxiliaries or reagents. Chiral NADH models derived from pyrrolo[3,4-b]pyridine series have been used to study the stereocontrol in the reduction of prochiral substrates. oup.com The inherent chirality of the reagent dictates the stereochemical outcome of the reaction.

Furthermore, intramolecular reactions, such as the intramolecular reductive Heck cyclization, can be employed to synthesize fused pyridine systems with excellent regioselectivity and stereoselectivity. researchgate.net The stereochemistry of the resulting exocyclic double bond in such products can be controlled by the reaction conditions and the nature of the catalyst. researchgate.net

The following table presents examples of stereoselective syntheses of pyridine derivatives, highlighting the methods used to achieve stereochemical control.

Table 2: Examples of Stereoselective Syntheses of Pyridine Analogs

| Product Type | Synthetic Method | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Chiral 1,2-Dihydropyridines | Asymmetric addition of alkynyl nucleophiles to N-alkylpyridinium electrophiles | Use of a chiral auxiliary derived from L-tert-leucine tert-butyl ester | Complete regiochemical and stereochemical control | mdpi.com |

| Pyridine-fused Benzoxepines | Intramolecular reductive Heck cyclization | Pd(0) catalysis, chemoselective Sonogashira coupling for precursor synthesis | Regioselective and stereoselective formation of the fused ring system | researchgate.net |

| Tetrahydropyridines | Ring-expansion of monocyclopropanated pyrroles | Brønsted-acid-mediated rearrangement of a cyclopropylcarbinyl cation | Stereoselective formation of highly functionalized tetrahydropyridines | acs.org |

| Substituted Piperidines | Chemo-enzymatic dearomatization of activated pyridines | One-pot amine oxidase/ene imine reductase cascade | Precise stereochemical control to yield stereo-defined 3- and 3,4-substituted piperidines | acs.org |

| Pyrrolo[3,4-b]pyridin-5-ones | One-pot reaction using a bis(benzotriazol-1-yl) ligand | Substrate-dependent reaction of pyridinamide precursors with alkynes | Z-selectivity across the exocyclic C=C bond | bohrium.com |

Chemical Reactivity and Reaction Mechanisms of 5 Fluoro 3 Methoxy 2 Nitropyridine

Influence of Fluoro, Methoxy (B1213986), and Nitro Groups on Pyridine (B92270) Ring Reactivity

The pyridine ring, an analogue of benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen unit, is inherently electron-deficient, or π-deficient. wikipedia.orguoanbar.edu.iq This characteristic makes it less susceptible to electrophilic aromatic substitution than benzene and more prone to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. wikipedia.orguoanbar.edu.iqgcwgandhinagar.com The reactivity of 5-Fluoro-3-methoxy-2-nitropyridine is further modulated by its three substituents.

Nitro Group (NO₂): Positioned at C2, the nitro group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It strongly deactivates the ring towards electrophiles but significantly activates it for nucleophilic aromatic substitution (SNAr), especially at the ortho and para positions relative to itself. wikipedia.orgsci-hub.se

Methoxy Group (OCH₃): Situated at C3, the methoxy group has a dual electronic nature. It is electron-withdrawing inductively (-I) but can be electron-donating through resonance (+M). researchgate.netepa.gov In the context of the highly deactivated ring, its primary influence is to modulate the electron density at specific sites.

Collectively, the pyridine nitrogen and the two strong electron-withdrawing groups (nitro and fluoro) render the this compound ring highly electrophilic and exceptionally reactive towards nucleophiles.

Analysis of Electrophilicity and Nucleophilicity at Various Ring Positions

The distribution of electron density in the this compound ring is highly polarized, creating distinct electrophilic centers ripe for nucleophilic attack.

C2 and C4 Positions: The pyridine nitrogen inherently reduces electron density at the α (C2, C6) and γ (C4) positions. uoanbar.edu.iq The C2 position is further activated by the strongly electron-attracting nitro group attached to it and is para to the C5-fluoro group.

C5 Position: This position is activated towards nucleophilic attack by the ortho-nitro group. The fluorine atom at this position is a good leaving group, making C5 a potential site for SNAr reactions.

C3 Position: The methoxy group at C3 is ortho to the activating nitro group. While methoxy groups are typically electron-donating, their effect can be minor in the face of a powerful activating group like nitro in a pyridine system. researchgate.netepa.govakjournals.com

C6 Position: This position is activated by the ring nitrogen (ortho) and the para-methoxy group.

Directing Effects of Substituents in Electrophilic and Nucleophilic Substitution Reactions

The directing effects of the substituents almost exclusively favor nucleophilic substitution over electrophilic substitution.

Electrophilic Substitution: Given the π-deficient nature of the pyridine ring, which is further compounded by two potent electron-withdrawing groups (NO₂ and F), electrophilic substitution is extremely difficult and generally not observed. wikipedia.orggcwgandhinagar.com Such reactions typically require harsh conditions and often fail entirely. wikipedia.org

Nucleophilic Substitution: This is the characteristic reaction of this molecule. The directing effects are governed by the ability of the substituents to stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction.

The nitro group at C2 strongly directs incoming nucleophiles to the positions ortho (C3) and para (C5) to it.

The pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack. davuniversity.org

Therefore, the C5 position is activated by being para to the C2-nitro group, and the C2 position is activated by the ring nitrogen itself. This sets up a competition for nucleophilic attack at these two sites, with the displacement of either the fluoro or the nitro group being possible.

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is the principal mode of reactivity for this compound. This pathway involves the attack of a nucleophile on the electron-poor aromatic ring, leading to the displacement of a leaving group. Both the nitro group and the fluoro group are excellent leaving groups in SNAr reactions. wikipedia.orgnih.gov

Displacement of the Nitro Group

The nitro group is a highly effective leaving group in SNAr reactions, a fact that has been extensively documented. sci-hub.senih.gov Research on the closely related compound, 3-methoxy-2-nitropyridine (B1296613), demonstrates that the nitro group can be efficiently displaced by nucleophiles. For instance, radiofluorination using [¹⁸F]fluoride proceeds in high yields (70-89%) and with rapid reaction times (1-30 minutes) to replace the nitro group. researchgate.netepa.govakjournals.com These studies indicate that the presence of an ortho-methoxy group does not significantly impede the substitution, and the reaction proceeds efficiently even at relatively low temperatures. akjournals.com The activating effect of the pyridine nitrogen on the C2 position facilitates this displacement. researchgate.net

Displacement of the Fluoro Group

Fluorine is also an excellent leaving group for SNAr reactions, often being superior to other halogens. wikipedia.org The C5-fluoro group in the title compound is activated by the ortho-nitro group. In some heterocyclic systems, fluorine has been shown to be a better leaving group than a nitro group. For example, a study on 3,5-dichloro-4-nitropyridine-N-oxide and 3,5-difluoro-4-nitropyridine-N-oxide found that while the former exclusively displaced the nitro group with ammonia (B1221849), the latter exclusively displaced a fluorine atom. core.ac.uk This established a reactivity order of F > NO₂ > Cl for that particular system, highlighting the potential for the fluoro group to be the preferred leaving group under certain conditions.

Regioselectivity and Kinetics of SNAr Processes

The regioselectivity of SNAr reactions on this compound—whether the nucleophile displaces the C2-nitro group or the C5-fluoro group—depends on a balance of factors. These include the inherent stability of the potential Meisenheimer intermediates and the leaving group's ability.

Activation: The C2 position is activated by the ring nitrogen. The C5 position is activated by the C2-nitro group. In related systems like 3-bromo-4-nitropyridine, nucleophilic attack preferentially occurs at the C4 position (para to the nitrogen) to displace the nitro group, demonstrating the powerful directing effect of the ring nitrogen. google.com

Kinetics: Studies on 3-methoxy-2-nitropyridine show remarkably fast kinetics for the displacement of the nitro group. akjournals.comsnmjournals.org High radiochemical yields were achieved in as little as 10 minutes, even at a temperature of 60°C. akjournals.com This suggests that the pathway involving the displacement of the C2-nitro group is very low-energy.

The following table summarizes the kinetic data for the SNAr reaction of a closely related precursor, illustrating the high efficiency of displacing the nitro group.

Reduction Reactions of the Nitro Group to Amino Functionality

The conversion of the 2-nitro group in this compound to a primary amino group is a pivotal transformation, yielding 5-Fluoro-3-methoxypyridin-2-amine, a valuable intermediate in synthetic chemistry. This reduction can be achieved using various established methods for nitroarene reduction, with careful consideration for the chemoselectivity due to the presence of other functional groups.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. Reagents such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source are effective. For instance, the reduction of related nitropyridine derivatives has been successfully carried out using catalytic transfer hydrogenation with reagents like ammonium (B1175870) formate (B1220265) (HCOONH₄) in the presence of Pd/C. snmjournals.orgrsc.org This method is often preferred for its mild conditions, which can help preserve sensitive functional groups like the C-F bond. Studies on similar systems, such as 3-methoxy-6-methyl-2-nitropyridine, have demonstrated efficient reduction of the nitro group. snmjournals.org

Selective reduction in the presence of multiple nitro groups can be achieved with specific reagents. For example, in the case of 2-chloro-3,5-dinitropyridine (B146277), the nitro group at the 3-position can be selectively reduced using ammonium sulfide. mdpi.com This highlights the possibility of regioselective reductions in polynitrated systems, guided by the electronic environment of each nitro group. While this compound is mono-nitrated, the principles of chemoselective reduction are crucial when considering more complex derivatives.

| Reagent/Catalyst | Conditions | Substrate Example | Product | Yield | Reference |

|---|---|---|---|---|---|

| 10% Pd/C, HCOONH₄ | MeOH, 70°C, 10 min | O-protected 3-hydroxy-6-methyl-2-nitropyridine | Corresponding amine | 75.0 ± 0.6% | snmjournals.org |

| Ammonium Sulfide | - | 2-chloro-3,5-dinitropyridine | 2-chloro-5-nitro-3-aminopyridine | - | mdpi.com |

| Fe / Acetic Acid | Standard conditions | General Nitro Heteroarenes | Corresponding Amino Heteroarenes | Moderate to Excellent | researchgate.net |

| Pt NPs / H₂ (1 bar) | r.t. | 3-nitropyridine (B142982) | 3-aminopyridine | >99% selectivity | rsc.org |

Transformations Involving the Methoxy Group, Including Demethylation

The methoxy group at the C-3 position of this compound can undergo transformations, most notably demethylation to yield the corresponding pyridin-3-ol derivative. This reaction is significant as it unmasks a hydroxyl group, opening avenues for further functionalization or for accessing compounds with different biological profiles.

A variety of reagents are known to effect the demethylation of aromatic methyl ethers. Strong protic acids like hydrobromic acid (HBr) are commonly used. For example, a pyridinol analog was successfully prepared from its methoxypyridine precursor using HBr, demonstrating the viability of this approach for pyridine systems. nih.gov

More chemoselective methods have also been developed to avoid harsh acidic conditions that might affect other functional groups. L-selectride has emerged as an efficient reagent for the demethylation of various methoxypyridine derivatives. thieme-connect.comthieme-connect.com Studies have shown that electron-poor heterocyclic systems like pyridine are more reactive towards demethylation with L-selectride than electron-rich systems like anisole (B1667542). thieme-connect.comthieme-connect.com The reaction typically proceeds by refluxing the substrate with L-selectride in a solvent like tetrahydrofuran (B95107) (THF). thieme-connect.comelsevierpure.com The position of the methoxy group and the nature of other substituents on the pyridine ring can influence the reaction rate and yield. thieme-connect.com For instance, treatment of 4-methoxypyridine (B45360) with 3 equivalents of L-selectride in refluxing THF for 2 hours resulted in an 87% yield of 4-hydroxypyridine. thieme-connect.com

The methoxy group can also serve a strategic role by directing ortho-lithiation, enabling substitution at an adjacent carbon, although this is less common in a highly functionalized and electron-deficient ring like this compound.

| Reagent | Solvent | Temperature | Substrate Example | Yield | Reference |

|---|---|---|---|---|---|

| L-selectride (3 equiv) | THF | Reflux | 4-Methoxypyridine | 87% | thieme-connect.comthieme-connect.com |

| L-selectride (3 equiv) | Toluene | Reflux | 4-Methoxypyridine | 86% | thieme-connect.com |

| HBr | - | - | Methoxypyridine derivative (22d) | - | nih.gov |

| L-selectride (3 equiv) | THF | Reflux | 3,5-dimethyl-4-methoxypyridine moiety | 94% | thieme-connect.comthieme-connect.com |

Exploration of Radical Reactions and Other Transformation Pathways

While ionic reactions are more common for nitropyridines, the exploration of radical pathways offers alternative strategies for functionalization. Nitropyridine derivatives can participate in radical reactions under specific conditions.

Photoinduced reactions represent one such pathway. For example, 4-nitropyridine (B72724) N-oxide has been shown to act as a photocatalyst for the generation of alkyl radicals from alkylboronic acids under blue LED irradiation. bohrium.com This process involves a single-electron transfer (SET) from the photoexcited N-oxide. bohrium.com While this example involves an N-oxide, it demonstrates the potential of the nitropyridine core to engage in SET processes, which are fundamental to many radical reactions.

Another documented radical pathway is the ipso-substitution of a nitro group. A radical ipso-substitution of the nitro group by a hydrogen atom has been observed in 5-nitropyridine derivatives upon treatment with hydrogen peroxide. magritek.com This reaction is proposed to proceed via a radical mechanism, leading to the formal replacement of the -NO₂ group. magritek.com

Beyond radical reactions, the electron-deficient nature of the this compound ring makes it susceptible to other transformations. Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for nitropyridines. While the nitro group itself can be displaced under certain conditions (denitration), it primarily serves to activate the ring towards nucleophilic attack. researchgate.net The fluorine atom at C-5 is also a potential site for SNAr, depending on the reaction conditions and the nucleophile employed.

Mechanistic Insights from Experimental Observations and Theoretical Predictions

The reactivity of this compound is dictated by the electronic effects of its substituents, which have been elucidated through both experimental studies and theoretical calculations, primarily using Density Functional Theory (DFT).

The pyridine nitrogen and the 2-nitro group are strong electron-withdrawing groups, which significantly lower the electron density of the aromatic ring, making it "electron-poor". thieme-connect.comnih.gov This enhances its reactivity towards nucleophiles. DFT studies on related systems, like 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726), have confirmed that the C-2 carbon (the site of the nitro group in the title compound) is a highly electrophilic center, making it susceptible to nucleophilic attack. researchgate.net

Nucleophilic substitution reactions on nitropyridines, such as Vicarious Nucleophilic Substitution (VNS), proceed through the formation of an anionic σ-complex, often referred to as a Meisenheimer adduct. nih.govacs.org DFT calculations on the reaction of 3-nitropyridine with carbanions have detailed the energetics of this process. researchgate.net The initial addition of the nucleophile to an unsubstituted carbon is followed by a base-induced β-elimination step. nih.govacs.org Mechanistic studies have revealed that for this elimination to be effective, the forming benzylic anion must achieve planarity with the aromatic ring to allow for effective orbital overlap and stabilization. acs.orgresearchgate.net Steric hindrance that prevents this planarization can inhibit the reaction, leading to the isolation of the stable Meisenheimer-type adduct. acs.orgresearchgate.net

Theoretical studies have also shed light on the role of nitropyridines in cycloaddition reactions. DFT calculations on the Polar Diels-Alder reaction between 3-nitropyridine and electron-rich dienes show that the reaction proceeds through a highly asynchronous, one-step mechanism. conicet.gov.arconicet.gov.ar The strong electrophilic nature of the nitropyridine, quantified by DFT reactivity indices, governs the feasibility and regioselectivity of the cycloaddition. conicet.gov.arsciforum.net

Applications of 5 Fluoro 3 Methoxy 2 Nitropyridine in Organic Synthesis

Role as a Key Intermediate in the Construction of Complex Heterocyclic Systems

From a synthetic perspective, nitropyridines are widely regarded as convenient and accessible precursors for an extensive range of mono- and polynuclear heterocyclic systems. mdpi.com 5-Fluoro-3-methoxy-2-nitropyridine is exceptionally well-suited for this role. The strategic placement of its functional groups allows for sequential and regioselective reactions to build more elaborate heterocyclic structures.

The primary pathway for its use as an intermediate involves the transformation of its existing substituents to facilitate cyclization reactions. A typical sequence begins with the nucleophilic displacement of the fluoride (B91410) atom, followed by the chemical reduction of the nitro group to a primary amine. This generates a 2-amino-3-methoxy-5-substituted pyridine (B92270) derivative, which is primed for subsequent annulation reactions to form fused bicyclic systems. For instance, condensation of the resulting amino group with appropriate reagents can lead to the formation of medicinally relevant scaffolds such as imidazo[4,5-b]pyridines or triazolo[4,5-b]pyridines. nih.gov

An example of this strategy can be seen in the synthesis of potent inhibitors of Janus kinase 2 (JAK2), where substituted 2-chloro-3-nitropyridines are used as key intermediates. mdpi.com The chloro group is first displaced, and the nitro group is subsequently reduced and acylated, demonstrating the step-wise functionalization that leads to complex targets. Similarly, 2-chloro-3,5-dinitropyridine (B146277) is a common starting material for novel imidazopyridine inhibitors, where one nitro group is selectively reduced to set the stage for imidazole (B134444) ring formation. nih.gov The reactivity pattern of this compound allows it to be a valuable component in similar synthetic campaigns.

Precursor for the Synthesis of Advanced Chemical Structures and Derivatization

The true synthetic power of this compound lies in its capacity to serve as a scaffold for creating a diverse library of advanced chemical structures through various derivatization strategies.

The generation of polyfunctionalized pyridines from this compound hinges on the differential reactivity of its substituents. The fluorine atom at the C-5 position, while not as activated as a halogen at the C-2 or C-4 positions, can still undergo nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. More significantly, the nitro group at C-2 strongly activates the ring, making the entire scaffold susceptible to nucleophilic attack.

The most common transformations involve:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by O-, N-, and S-centered nucleophiles. For example, reaction with an alcohol under basic conditions would yield a 5-alkoxy-3-methoxy-2-nitropyridine. A similar reaction with an amine would produce a 5-amino-3-methoxy-2-nitropyridine derivative.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Fe, HCl). nih.gov This introduces a nucleophilic amino group at the C-2 position, which is a key functional handle for further reactions, including acylation, alkylation, and diazotization.

By combining these reactions, a wide array of polysubstituted pyridines can be accessed. For instance, a synthetic route could involve an initial SNAr reaction at C-5, followed by reduction of the nitro group at C-2, and subsequent acylation of the newly formed C-2 amino group. This three-step sequence allows for the introduction of three different points of diversity onto the pyridine core, starting from a single precursor.

| Starting Material | Reagents & Conditions | Product Type | Reference Analogy |

|---|---|---|---|

| This compound | R-OH, Base (e.g., NaH) | 5-Alkoxy-3-methoxy-2-nitropyridine | cdnsciencepub.com |

| This compound | R¹R²NH | 5-(Dialkylamino)-3-methoxy-2-nitropyridine | nih.gov |

| 5-Alkoxy-3-methoxy-2-nitropyridine | H₂, Pd/C or Fe/HCl | 2-Amino-5-alkoxy-3-methoxypyridine | nih.gov |

| 2-Amino-5-alkoxy-3-methoxypyridine | RCOCl, Base | N-(5-Alkoxy-3-methoxypyridin-2-yl)amide | mdpi.com |

Fused-ring systems containing a pyridine moiety are prevalent in medicinal chemistry. This compound is an ideal starting point for the synthesis of such bicyclic heterocycles. The general strategy involves installing or unmasking two reactive functional groups on adjacent positions of the pyridine ring, which then undergo an intramolecular cyclization.

A prominent example is the synthesis of imidazo[4,5-b]pyridines . A plausible route starting from this compound would be:

Substitution of the fluorine atom with an amine (e.g., R-NH₂).

Reduction of the nitro group to generate a pyridine-2,5-diamine derivative.

Condensation of the resulting diamine with a carboxylic acid or its equivalent to form the fused imidazole ring.

This approach is analogous to the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors, which often start from substituted dinitropyridines or chloro-nitropyridines. nih.gov Another important class of fused heterocycles, pyrazolo[3,4-b]pyridines , can also be targeted. These are often synthesized from 5-aminopyrazole precursors reacting with 1,3-dicarbonyl compounds. mdpi.com A derivative of this compound could be elaborated to serve as the dicarbonyl equivalent or a related synthon.

The preparation of specifically substituted pyridine derivatives from this compound relies on the predictable reactivity of its functional groups. The electron-withdrawing nitro group at the C-2 position strongly activates the ring towards nucleophilic attack. While SNAr reactions at the C-5 fluoro position are feasible, the nitro group itself can also be a target for substitution, particularly with certain nucleophiles or under specific radiolabeling conditions. nih.gov

Key synthetic strategies include:

Selective SNAr at C-5: Using soft nucleophiles like thiols or specific amines can favor the displacement of the C-5 fluorine.

Nitro Group Transformation: The reduction of the nitro group to an amine is the most common and powerful strategy. This resulting 2-aminopyridine (B139424) derivative is a versatile intermediate for introducing a wide range of substituents via reactions such as Sandmeyer-type transformations or palladium-catalyzed cross-coupling reactions after conversion to a halide.

Demethylation of the Methoxy (B1213986) Group: The methoxy group at C-3 can be cleaved using reagents like boron tribromide (BBr₃) to reveal a hydroxyl group, providing another point for functionalization, such as etherification or esterification.

Utilization in Cascade Reactions and Multicomponent Transformations

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and synthetic steps. researchgate.netpreprints.org While there are no specific reports detailing the use of this compound in MCRs, its derivatives are prime candidates for such transformations.

For example, after reduction of the nitro group to an amine, the resulting 2-amino-5-fluoro-3-methoxypyridine could be employed in the Groebke-Blackburn-Bienaymé (GBB) reaction . This is a well-known three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide to produce fused imidazo[1,2-a]pyridines and related structures. preprints.org

Furthermore, the chemistry of dinitropyridones, which undergo three-component ring transformations with ketones and ammonium (B1175870) acetate (B1210297) to yield substituted 5-nitropyridines, suggests the potential for developing novel cascade reactions. researchgate.net The electron-deficient nature of the this compound ring could potentially allow it to participate as an electrophilic component in novel cascade or multicomponent processes yet to be discovered.

Development of Novel Synthetic Reagents and Building Blocks

This compound is best described as a versatile chemical building block rather than a synthetic reagent. Its value lies not in transferring a simple functional group, but in serving as a foundational scaffold upon which complex molecular architectures can be built. bldpharm.com The combination of three distinct and synthetically useful functional groups on a single pyridine core makes it a high-value starting material for combinatorial chemistry and the generation of compound libraries for drug discovery.

The synthetic pathways branching from this single compound can lead to a multitude of derivatives with diverse substitution patterns. This allows chemists to systematically explore the structure-activity relationships of new pharmaceutical or agrochemical candidates. The ability to selectively manipulate each functional group provides precise control over the final molecular structure, making this compound a key piece in the toolbox of modern synthetic chemistry.

Strategies for Divergent Synthesis from a Common Precursor Scaffold: this compound

The strategic use of a common precursor that can be selectively functionalized to yield a variety of structurally distinct molecules is a cornerstone of modern organic synthesis, particularly in the context of medicinal chemistry and materials science. This compound has emerged as a valuable scaffold in this regard. Its unique arrangement of functional groups—a reactive fluorine atom, a directing methoxy group, and a versatile nitro group—on a pyridine core allows for a programmed and divergent approach to a wide array of more complex heterocyclic compounds. The inherent reactivity differences and the potential for sequential modifications of these groups enable chemists to systematically explore chemical space from a single, readily accessible starting material.

The divergent synthetic strategies from the this compound scaffold primarily revolve around three key transformations: nucleophilic aromatic substitution (SNAr) at the 5-position, reduction of the nitro group at the 2-position followed by further functionalization, and, to a lesser extent, reactions involving the methoxy group. By carefully selecting reagents and reaction conditions, chemists can control the sequence and type of modifications, leading to a diverse library of substituted pyridines.

Nucleophilic Aromatic Substitution at the 5-Position

The fluorine atom at the C-5 position of the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of both the ring nitrogen and the adjacent nitro group at C-2. This enhanced reactivity allows for the displacement of the fluoride ion by a wide range of nucleophiles under relatively mild conditions. This approach is a powerful tool for introducing diverse functionalities into the pyridine scaffold.

Common nucleophiles employed in this transformation include amines, alcohols, and thiols, leading to the corresponding 5-substituted amino, alkoxy, and thioether derivatives, respectively. For instance, the reaction of this compound with various primary and secondary amines in the presence of a base such as potassium carbonate or a non-nucleophilic amine base like diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) affords the corresponding 5-amino-3-methoxy-2-nitropyridines in good yields. Similarly, alkoxides and thiolates can be used to introduce O- and S-linked substituents.

The general scheme for this transformation can be depicted as follows:

Scheme 1: General Nucleophilic Aromatic Substitution at the 5-Position

Reduction of the Nitro Group and Subsequent Functionalization

The nitro group at the C-2 position is a versatile functional handle that can be readily reduced to an amino group. This transformation opens up a plethora of possibilities for further derivatization. Common reducing agents for this purpose include catalytic hydrogenation (e.g., H2 over Pd/C), metal-mediated reductions (e.g., Fe/HCl, SnCl2), or transfer hydrogenation (e.g., ammonium formate (B1220265) with Pd/C). rsc.org

Once the 2-amino-5-substituted-3-methoxypyridine is formed, the newly introduced amino group can participate in a variety of reactions. For example, it can be acylated with acid chlorides or anhydrides to form amides, alkylated with alkyl halides, or used in the construction of fused heterocyclic systems. Furthermore, the 2-amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a range of other substituents, including halogens, cyano, or hydroxyl groups, although the stability of the diazonium salt can be a limiting factor.

A representative reaction cascade is shown below:

Scheme 2: Reduction of the Nitro Group and Subsequent Amine Functionalization

Divergent Pathways Combining SNAr and Nitro Reduction

The true power of this compound as a scaffold for divergent synthesis lies in the sequential application of nucleophilic aromatic substitution and nitro group reduction. This two-step process allows for the introduction of two independent points of diversity into the final molecule. A library of compounds can be rapidly generated by first reacting the scaffold with a set of diverse nucleophiles (R1-Nu) and then reducing the nitro group and functionalizing the resulting amine with a second set of diverse reagents (R2-X).

This strategy is particularly valuable in drug discovery programs, where the systematic variation of substituents is crucial for optimizing biological activity, selectivity, and pharmacokinetic properties.

The following table summarizes the divergent synthesis strategies starting from this compound, highlighting the key transformations and the resulting compound classes.

| Starting Material | Reagent(s) and Conditions | Key Transformation | Product Class | Potential for Further Diversification |

| This compound | R1-NH2, Base (e.g., K2CO3), Solvent (e.g., DMF) | Nucleophilic Aromatic Substitution (SNAr) | 5-Amino-3-methoxy-2-nitropyridines | Reduction of the nitro group to an amine, followed by acylation, alkylation, etc. |

| This compound | R1-OH, Base (e.g., NaH), Solvent (e.g., THF) | Nucleophilic Aromatic Substitution (SNAr) | 5-Alkoxy-3-methoxy-2-nitropyridines | Reduction of the nitro group. |

| This compound | R1-SH, Base (e.g., K2CO3), Solvent (e.g., DMF) | Nucleophilic Aromatic Substitution (SNAr) | 5-Thioether-3-methoxy-2-nitropyridines | Reduction of the nitro group. |

| 5-Substituted-3-methoxy-2-nitropyridine | H2, Pd/C or Fe/HCl | Reduction of Nitro Group | 2-Amino-5-substituted-3-methoxypyridines | Acylation, alkylation, sulfonylation, diazotization of the amino group. |

| 2-Amino-5-substituted-3-methoxypyridine | R2-COCl, Base | Acylation | N-(5-Substituted-3-methoxy-pyridin-2-yl)amides | Further modification of R1 and R2. |

| 2-Amino-5-substituted-3-methoxypyridine | R2-SO2Cl, Base | Sulfonylation | N-(5-Substituted-3-methoxy-pyridin-2-yl)sulfonamides | Further modification of R1 and R2. |

Spectroscopic and Structural Elucidation of 5 Fluoro 3 Methoxy 2 Nitropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

For 5-Fluoro-3-methoxy-2-nitropyridine , the ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyridine (B92270) ring and the three protons of the methoxy (B1213986) group. The aromatic protons would appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The ¹³C NMR spectrum would reveal distinct signals for each of the five carbon atoms in the pyridine ring and the one carbon of the methoxy group. The carbon atoms bonded to or near the electronegative fluorine, oxygen, and nitro groups would exhibit characteristic chemical shifts.

¹⁹F NMR is particularly valuable for fluorinated compounds due to its high sensitivity and wide chemical shift range, which makes it easier to resolve different fluorine environments. core.ac.uk The spectrum of this compound would show a single resonance for the fluorine atom at position 5, with its chemical shift and coupling to adjacent protons providing definitive structural confirmation. jeolusa.com The coupling constants between fluorine and carbon (¹JCF, ²JCF, etc.) are often large and provide additional structural insights. libretexts.org

While specific spectral data for this compound is not extensively published, analysis of a closely related derivative, 3-methoxy-6-methyl-2-nitropyridine , provides a clear example of how NMR is applied. The ¹H and ¹³C NMR data for this derivative were recorded in DMSO-d6. akjournals.com

Table 1: NMR Spectroscopic Data for 3-methoxy-6-methyl-2-nitropyridine akjournals.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H NMR | 7.84 | d, J = 8.54 Hz | H4 |

| 7.56 | d, J = 8.85 Hz | H5 | |

| 3.91 | s | -OCH₃ | |

| 2.42 | s | -CH₃ | |

| ¹³C NMR | 148.2 | C3 | |

| 147.3 | C6 | ||

| 145.0 | C2 | ||

| 129.0 | C5 | ||

| 125.0 | C4 | ||

| 57.0 | -OCH₃ | ||

| 22.0 | -CH₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the molecule's functional groups.

For This compound , the spectra would be characterized by absorption bands corresponding to its specific structural features. The nitro group (NO₂) typically shows strong symmetric and asymmetric stretching vibrations. esisresearch.org The methoxy group (-OCH₃) and the carbon-fluorine (C-F) bond also have characteristic vibrational frequencies. The pyridine ring itself has several characteristic stretching and bending modes. researchgate.netdoi.org

Detailed vibrational analysis is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), to precisely assign the observed spectral bands to specific molecular motions. doi.org

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | core.ac.uk |

| In-plane bending | 1300 - 1000 | core.ac.uk | |

| Nitro (NO₂) | Asymmetric stretching | 1535 ± 30 | esisresearch.org |

| Symmetric stretching | 1350 ± 20 | esisresearch.org | |

| Pyridine Ring | C=C, C=N stretching | 1668 - 1218 | researchgate.net |

| Methoxy (C-O) | Stretching | ~1250 (asymmetric), ~1040 (symmetric) | |

| Fluoro (C-F) | Stretching | ~1200 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular weight of This compound is 172.12 g/mol . sigmaaldrich.com Therefore, in an MS experiment, the molecular ion peak [M]⁺ would be expected at approximately m/z 172. High-resolution mass spectrometry (HRMS) could confirm the elemental composition, C₆H₅FN₂O₃.

The fragmentation of nitropyridines upon ionization often involves characteristic losses of the substituents. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46 Da. researchgate.netnih.gov Other likely fragmentations for this molecule would include the loss of a methyl radical (•CH₃, 15 Da) or a methoxy radical (•OCH₃, 31 Da) from the molecular ion. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Structure Determination

Currently, there are no publicly available crystal structures for This compound . However, X-ray diffraction studies on related nitropyridine derivatives have been crucial for understanding their structural properties. nih.govresearchgate.net If a single crystal of the title compound were analyzed, this technique would provide precise measurements of the pyridine ring geometry, the orientation of the methoxy and nitro substituents, and any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the solid-state structure.

Application of Spectroscopic Techniques for Reaction Monitoring and Purity Assessment

Spectroscopic methods are vital tools not only for structural elucidation but also for practical applications in synthesis, such as monitoring reaction progress and assessing product purity.

Reaction Monitoring: The synthesis of pyridine derivatives often involves multiple steps where monitoring the reaction is crucial for optimizing yields and minimizing side products.

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used to track the disappearance of starting materials and the appearance of products. For example, during the reduction of a nitropyridine, TLC can be used to monitor the reaction until the starting material is consumed, which is important as extended reaction times can lead to over-reduction and the formation of undesired byproducts. rsc.org Similarly, the progress of nucleophilic aromatic substitution reactions, such as the [¹⁸F]fluorination of nitropyridines, can be effectively monitored using radio-TLC and radio-HPLC. akjournals.comresearchgate.net

NMR Spectroscopy can also be used for real-time reaction monitoring. Low-temperature NMR has been employed to identify and monitor the concentration of transient intermediates in the nitration of pyridines. ntnu.no

Purity Assessment: After a synthesis is complete, spectroscopic techniques are used to confirm the purity of the isolated product.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F) is a primary method for purity assessment. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used to determine the purity of a sample with high accuracy.

Mass Spectrometry , often coupled with liquid chromatography (LC-MS), is used to detect impurities, even at very low levels.

HPLC with a UV detector is a standard method for determining the percentage purity of a compound by separating it from any impurities.

Future Research Directions and Emerging Opportunities in 5 Fluoro 3 Methoxy 2 Nitropyridine Chemistry

Development of More Sustainable and Greener Synthetic Routes for Derivatives

The synthesis of nitropyridine derivatives often relies on classical nitration methods that can involve harsh reagents like concentrated acids. smolecule.comchemicalbook.com A primary direction for future research is the development of more environmentally benign and sustainable synthetic protocols for producing derivatives of 5-Fluoro-3-methoxy-2-nitropyridine. This involves several key strategies:

Catalytic Systems: Investigating novel catalytic systems to replace stoichiometric reagents, thereby reducing waste and improving atom economy.

Alternative Solvents: Exploring the use of greener solvents, such as bio-based solvents or water, to replace traditional volatile organic compounds (VOCs).

Energy Efficiency: Developing synthetic routes that proceed under milder conditions, such as lower temperatures and pressures, to reduce energy consumption.

Waste Reduction: Designing synthetic pathways that minimize the formation of byproducts and facilitate easier purification, aligning with the principles of green chemistry.

Future efforts could focus on enzymatic or chemo-enzymatic methods, which offer high selectivity under mild conditions, and the use of solid-supported reagents to simplify product isolation and reagent recycling.

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The established reactivity of this compound primarily involves nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and reduction of the nitro group. smolecule.comakjournals.comrug.nl However, there is considerable scope for exploring novel reactivity patterns.

| Potential Reaction Type | Description |

| C-H Functionalization | Direct activation and functionalization of the C-H bonds on the pyridine (B92270) ring could provide more direct routes to complex derivatives, avoiding the need for pre-functionalized starting materials. |

| Cross-Coupling Reactions | While Suzuki and Buchwald-Hartwig couplings are used for related pyridine systems mdpi.com, exploring a broader range of transition-metal-catalyzed cross-coupling reactions at various positions could yield novel molecular architectures. |

| Photochemical and Electrochemical Reactions | Utilizing light or electricity to drive unique transformations could unlock reactivity not accessible through traditional thermal methods, potentially leading to the discovery of new reaction pathways. acs.org |

| Domino and Multicomponent Reactions | Designing one-pot sequences where multiple bonds are formed consecutively would significantly enhance synthetic efficiency, leveraging the compound's multiple functional groups. |

Investigating the interplay between the existing functional groups under various reaction conditions could reveal previously undiscovered transformations and expand the synthetic utility of this scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a flask, offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction conditions, improved heat and mass transfer, and greater scalability. acs.orgnih.gov The integration of this compound chemistry with these modern platforms represents a significant opportunity.

Key benefits include:

Enhanced Safety: Many reactions involving nitrated compounds are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, enabling safer operation even at high temperatures. acs.org

Rapid Optimization: Automated flow systems permit the rapid screening of reaction conditions (e.g., temperature, residence time, reagent ratios) to quickly identify optimal parameters for synthesizing derivatives. chemanager-online.com

Scalability: Reactions developed on a lab-scale flow system can often be scaled up for larger-quantity production with greater ease and reliability compared to batch processes. nih.gov

This approach is particularly well-suited for generating libraries of derivatives for screening purposes and for the on-demand synthesis of specific target molecules. chemanager-online.comflowchemistryconferences.com

Computational Design of Derivatives with Tailored Reactivity Profiles

Advances in computational chemistry, particularly Density Functional Theory (DFT), provide powerful tools for predicting the properties and reactivity of molecules before their synthesis. researchgate.net Applying these methods to this compound can guide the rational design of new derivatives.

Future research in this area could involve:

Predicting Reaction Outcomes: Simulating reaction pathways to predict the regioselectivity and stereoselectivity of transformations, helping to prioritize synthetic efforts.

Tuning Electronic Properties: Calculating how the addition of different substituents to the pyridine ring would alter its electronic structure, thereby fine-tuning the reactivity of the fluoro and nitro groups.

Virtual Screening: Creating virtual libraries of derivatives and computationally screening them for desired electronic or steric properties, accelerating the discovery of molecules with specific reactivity profiles.

This in silico approach can significantly reduce the experimental workload, save resources, and provide deeper insights into the fundamental chemical behavior of this class of compounds.

Potential Role as a Scaffold in Advanced Materials Science Research

A scaffold in chemistry is a core molecular structure to which various functional groups can be attached to create a family of related compounds. cymitquimica.comacs.org The intrinsic properties of this compound make it a highly promising scaffold for foundational research in advanced materials science.

Its potential stems from several key structural features:

Defined Functionalization Vectors: The presence of three distinct functional groups (fluoro, methoxy (B1213986), nitro) at specific positions on a rigid aromatic ring provides well-defined points for chemical modification.

Orthogonal Reactivity: The different chemical nature of the functional groups allows for selective, stepwise reactions. For instance, the fluorine can be displaced via SNAr, while the nitro group can be reduced to an amine, enabling programmed construction of more complex molecules. smolecule.comrug.nl

Structural Rigidity: The pyridine core provides a rigid and predictable geometry, which is a crucial attribute for building ordered molecular assemblies, a fundamental aspect of materials science.

By leveraging these features, future research can explore the use of this scaffold as a primary building block for constructing larger, well-defined supramolecular structures without focusing on the specific properties or end-use applications of any resulting material.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-3-methoxy-2-nitropyridine, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or nitration of pre-functionalized pyridine derivatives. For example, halogenated pyridines (e.g., 2-Chloro-3-methoxy-5-nitropyridine in ) undergo fluorination using agents like KF or CsF in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C). The methoxy group can be introduced via methoxylation of hydroxyl precursors using methylating agents (e.g., CH₃I, (CH₃)₂SO₄) under basic conditions. Nitration is typically performed with HNO₃/H₂SO₄ or acetyl nitrate, with careful temperature control (0–5°C) to avoid over-nitration. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting catalyst loading (e.g., CuI for Ullmann-type couplings) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Refer to safety data sheets (SDS) of structurally similar nitropyridines (e.g., 2-Chloro-5-nitropyridine in ):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Absorb spills with inert materials (vermiculite, sand) and dispose as hazardous waste. Avoid water contact to prevent contamination of drains.